molecular formula C7H15NO2S B7950387 3-(2-methylpropanesulfonyl)azetidine

3-(2-methylpropanesulfonyl)azetidine

Cat. No.: B7950387
M. Wt: 177.27 g/mol
InChI Key: WMBAMORKIGEUMI-UHFFFAOYSA-N
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Description

3-(2-Methylpropanesulfonyl)azetidine is a four-membered nitrogen-containing heterocycle. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and polymer science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methylpropanesulfonyl)azetidine typically involves the reaction of azetidines with sulfonyl chlorides under basic conditions. For instance, the reaction of azetidine with 2-methylpropanesulfonyl chloride in the presence of a base like potassium carbonate in a solvent such as acetonitrile/methanol (9:1) at 60°C yields this compound .

Industrial Production Methods: Industrial production methods for azetidines often involve large-scale reactions under controlled conditions to ensure high yield and purity. Microwave irradiation and solid support techniques, such as using alumina, have been employed to enhance reaction efficiency and product isolation .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Methylpropanesulfonyl)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Ring-Opening Reactions: Acidic or basic catalysts are often used to facilitate these reactions.

Major Products:

Mechanism of Action

The mechanism of action of 3-(2-methylpropanesulfonyl)azetidine involves its ability to undergo ring-opening and substitution reactions due to its ring strain. These reactions can lead to the formation of various bioactive compounds. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-methylpropylsulfonyl)azetidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2S/c1-6(2)5-11(9,10)7-3-8-4-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBAMORKIGEUMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)C1CNC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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